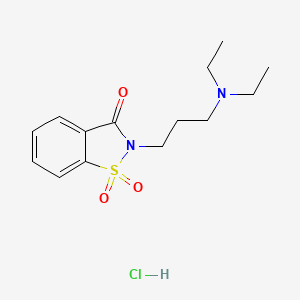
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride is a chemical compound that belongs to the class of benzisothiazolones. This compound is characterized by the presence of a benzisothiazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride can be achieved through several synthetic routes. One efficient method involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide . This reaction proceeds via a consecutive process with the formation of S–C and S–N bonds, resulting in the target product in yields ranging from 30% to 89% . Another method involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which produces 2-alkyl- and 2-aryl-1,2-benzisothiazol-3(2H)-ones in high yields .
Analyse Des Réactions Chimiques
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of thiols or amines.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to the death of bacterial cells. Additionally, it may interact with signaling pathways involved in inflammation or cancer, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2-Benzisothiazol-3(2H)-one, 2-(3-(diethylamino)propyl)-, 1,1-dioxide, hydrochloride can be compared with other similar compounds, such as benzothiazole and its derivatives. Benzothiazole is an aromatic heterocyclic compound with a similar core structure but lacks the diethylamino propyl group and the dioxide functionality . The presence of these additional functional groups in this compound imparts unique chemical properties and biological activities, making it distinct from other benzothiazole derivatives.
Propriétés
Numéro CAS |
73698-52-9 |
|---|---|
Formule moléculaire |
C14H21ClN2O3S |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-[3-(diethylamino)propyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-15(4-2)10-7-11-16-14(17)12-8-5-6-9-13(12)20(16,18)19;/h5-6,8-9H,3-4,7,10-11H2,1-2H3;1H |
Clé InChI |
XZJGRAQDKWCFNT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCN1C(=O)C2=CC=CC=C2S1(=O)=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
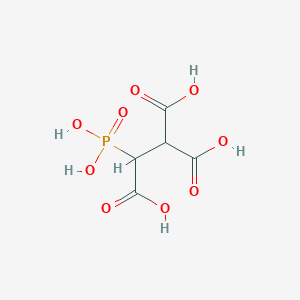


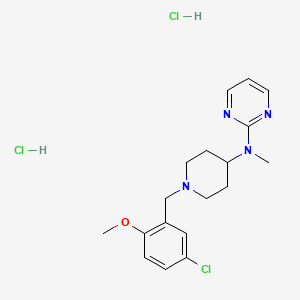
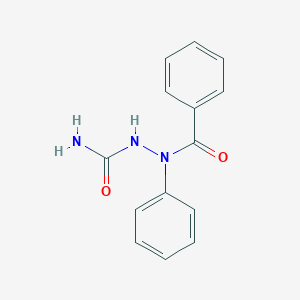
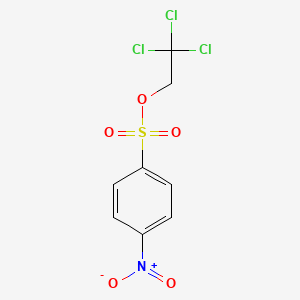

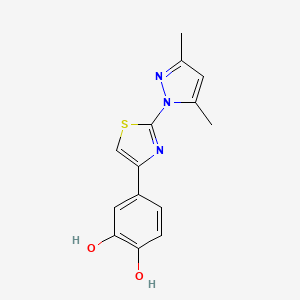
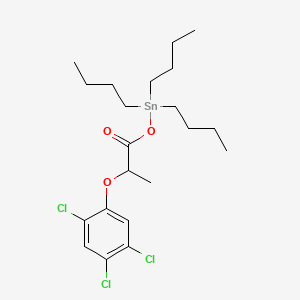
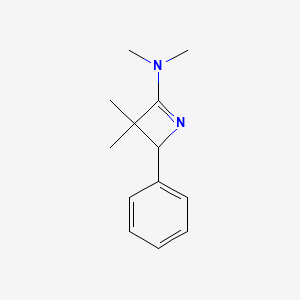
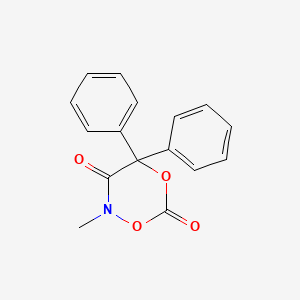
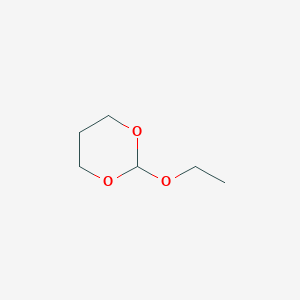
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
